

1-(2-phenoxyphenyl)methanamine hydrochloride solubility problems and solutions

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Compound of Interest

Compound Name: 1-(2-PHENOXYPHENYL)METHANAMINE
hydrochloride

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Technical Support Center: 1-(2-phenoxyphenyl)methanamine hydrochloride

Introduction

Welcome to the technical support guide for **1-(2-phenoxyphenyl)methanamine hydrochloride** (CAS: 31963-35-6). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a hydrochloride salt of a primary amine with a significant lipophilic backbone, its behavior in solution can be complex and highly dependent on experimental conditions. This guide provides in-depth, evidence-based solutions to common solubility problems, moving from fundamental principles to advanced formulation strategies.

Section 1: Compound Profile at a Glance

For quick reference, the key physicochemical properties of **1-(2-phenoxyphenyl)methanamine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	31963-35-6	[1][2]
Molecular Formula	C ₁₃ H ₁₄ ClNO	[1][3]
Molecular Weight	235.71 g/mol	[2][3]
Appearance	Off-white to white solid	[2][3]
Melting Point	220-224 °C	[2]
Chemical Structure	(2-phenoxyphenyl)methanamine; hydrochloride	[2]
General Description	A versatile intermediate in pharmaceutical synthesis, particularly for novel therapeutic agents. The hydrochloride salt form is utilized to improve aqueous solubility over its free base counterpart.[3]	[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubility of **1-(2-phenoxyphenyl)methanamine hydrochloride**.

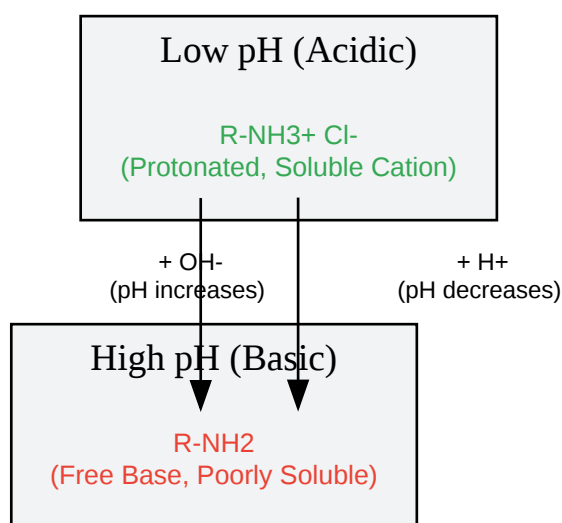
Q1: Why is my **1-(2-phenoxyphenyl)methanamine hydrochloride** not dissolving in pure water, even though it's a salt?

A1: While converting a poorly soluble amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility, complete dissolution is not guaranteed and is often limited. The molecule possesses a large, nonpolar diphenyl ether structure, which confers significant hydrophobicity. In neutral water (pH ≈ 7), the equilibrium between the protonated (soluble) and the free base (poorly soluble) forms can limit the overall amount that dissolves. For weakly basic drugs, solubility is often pH-dependent.[4]

Q2: How does pH impact the solubility of this compound?

A2: The pH of the solvent is the most critical factor governing the solubility of this amine salt. As a salt of a weak base and a strong acid (HCl), it is most soluble in acidic conditions (low pH). In an acidic environment, the equilibrium favors the protonated, cationic form of the amine, which is polar and readily solvated by water. As the pH increases towards neutral and into the basic range, the amine is deprotonated, converting to its neutral (free base) form. This free base is significantly less polar and thus much less soluble in water, which can lead to precipitation.[5]
[6]

Diagram: pH-Dependent Equilibrium The following diagram illustrates the critical relationship between pH and the soluble/insoluble forms of the compound.



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Caption: pH dictates the equilibrium between the soluble salt and insoluble free base.

Q3: What is a safe starting point for dissolving the compound for an in-vitro assay?

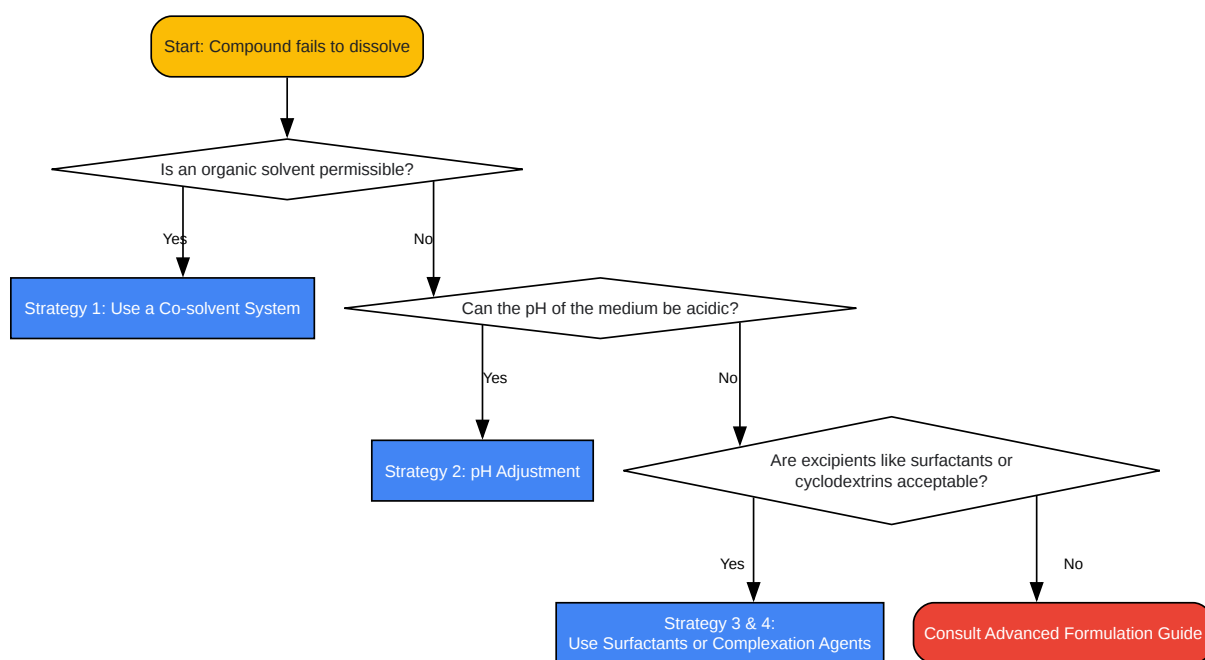
A3: For initial experiments, we recommend preparing a stock solution in a suitable organic solvent or a co-solvent mixture and then diluting it into your aqueous assay buffer. A common starting point is to create a 10-50 mM stock in DMSO.[7] Alternatively, for direct aqueous dissolution, start with an acidic buffer (e.g., pH 2-4) and test the desired concentration. Always

perform a small-scale test to ensure the compound remains in solution upon dilution into your final assay medium, as the final pH and composition can cause precipitation.

Section 3: Troubleshooting Guide for Solubility Issues

This guide provides a structured approach to solving specific solubility challenges. Follow the decision tree below to identify the best strategy for your experimental needs.

Diagram: Solubility Troubleshooting Workflow



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Caption: A decision tree for selecting the appropriate solubility enhancement strategy.

Strategy 1: Co-solvency

Problem: The compound needs to be in a liquid formulation, but aqueous solubility is insufficient even at low pH. The final formulation can tolerate a certain percentage of organic solvent.

Causality: Co-solvency works by reducing the polarity of the aqueous solvent system. Water-miscible organic solvents can disrupt the hydrogen-bonding network of water, creating a more favorable environment for dissolving lipophilic solutes by reducing the interfacial tension between the solute and the solvent.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Commonly Used Co-solvents:

Co-solvent	Properties & Considerations	Source(s)
Ethanol	Good solubilizing power for many organics. Biocompatible at low concentrations. Can cause protein precipitation at high %.	[8] [12]
Propylene Glycol (PG)	A common vehicle for oral and parenteral formulations. Less volatile than ethanol.	[12] [13]
Polyethylene Glycol 400 (PEG 400)	Higher viscosity, excellent solubilizer for poorly soluble compounds. Low toxicity.	[12] [13]
Dimethyl Sulfoxide (DMSO)	Excellent solubilizing power, but primarily used for in-vitro stock solutions due to potential toxicity.	[7] [13]

Experimental Protocol: Preparing a Solution using Co-solvency

- **Select a Co-solvent:** Choose a co-solvent from the table above that is compatible with your experimental system.

- Prepare a Concentrated Stock: Weigh the required amount of **1-(2-phenoxyphenyl)methanamine hydrochloride** and dissolve it in the pure co-solvent (e.g., PEG 400) to create a high-concentration stock solution. Use gentle warming (30-40°C) or sonication if needed to facilitate dissolution.
- Titrate with Aqueous Phase: Slowly add your aqueous buffer to the co-solvent stock solution with continuous stirring. Monitor for any signs of precipitation (cloudiness).
- Determine the Miscibility Limit: The point at which the solution becomes persistently cloudy is the miscibility limit. For your final formulation, use a co-solvent percentage well below this limit to ensure stability. A typical starting point for many formulations is 10-40% co-solvent by volume.^[12]
- Final Check: Allow the final solution to stand at the intended storage temperature for at least 24 hours to check for delayed precipitation.

Strategy 2: pH Adjustment

Problem: The compound precipitates when added to a neutral buffer (e.g., PBS at pH 7.4). The experiment can be conducted under acidic conditions.

Causality: As established, the protonated amine is the soluble species. By lowering the pH of the solvent to at least 1.5-2 pH units below the compound's pKa, you can ensure that >99% of the molecules are in the ionized, soluble form, based on the Henderson-Hasselbalch equation.^[14] While the exact pKa is not published, for primary amines of this type, it is expected to be in the 8.5-10 range. Therefore, maintaining a pH below 6.5 is crucial.

Experimental Protocol: Preparing a Solution using pH Control

- Select an Appropriate Buffer: Choose a buffer system that is effective in the desired acidic pH range (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.6-5.6).
- Prepare the Buffer: Make the buffer at the target pH (e.g., pH 4.0).
- Dissolve the Compound: Slowly add the weighed **1-(2-phenoxyphenyl)methanamine hydrochloride** to the acidic buffer while stirring. The acidic environment will maintain the protonated state and facilitate dissolution.

- **pH Verification:** After the compound has dissolved, re-check the pH of the final solution. The addition of the compound may slightly alter the pH. Adjust as necessary with dilute HCl or NaOH.
- **Caution:** Be extremely careful when adjusting the pH upwards. If you are titrating the pH for an experiment, adding a base can cause the compound to crash out of solution as it converts to the free base. This is a common issue when moving from an acidic stock solution to a neutral assay buffer.^[4]

Strategy 3: Use of Surfactants (Micellar Solubilization)

Problem: The desired formulation must be aqueous and near neutral pH, and co-solvents are not viable (e.g., for certain cell-based assays or IV formulations).

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.^[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate the nonpolar diphenyl ether portion of your compound, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in water.^{[16][17]}

Commonly Used Non-ionic Surfactants:

Surfactant	Common Name(s)	Key Characteristics	Source(s)
Polysorbate 20	Tween® 20	Commonly used in biopharmaceutical formulations to prevent protein aggregation and solubilize drugs.	[15] [18]
Polysorbate 80	Tween® 80	Similar to Polysorbate 20, with a different fatty acid chain. Widely used in oral and parenteral formulations.	[18]
Poloxamer 188	Pluronic® F-68	A triblock copolymer with good solubilizing capacity and low toxicity.	[16]

Experimental Protocol: Solubilization with Surfactants

- **Prepare Surfactant Solution:** Create a solution of the chosen surfactant (e.g., 1% w/v Polysorbate 80) in your desired aqueous buffer. This concentration is typically well above the CMC.
- **Add the Compound:** Add the **1-(2-phenoxyphenyl)methanamine hydrochloride** to the surfactant solution.
- **Facilitate Dissolution:** Stir the mixture. Gentle heating or sonication can accelerate the encapsulation process and dissolution. The solution may appear clear but will have a different refractive index than pure buffer.
- **Equilibration:** Allow the solution to equilibrate for several hours to ensure stable micelle formation and drug loading.

Strategy 4: Complexation with Cyclodextrins

Problem: A stable, aqueous formulation is needed, and alternatives to surfactants are desired to avoid potential issues with membrane disruption in biological assays.

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[19] They can form an "inclusion complex" where the hydrophobic part of a "guest" molecule (your compound) is encapsulated within the "host" cyclodextrin cavity.[20] This complex effectively masks the hydrophobicity of the drug, significantly increasing its apparent aqueous solubility.[21]

Commonly Used Cyclodextrins:

Cyclodextrin Derivative	Abbreviation	Properties	Source(s)
Hydroxypropyl- β -Cyclodextrin	HP- β -CD	High aqueous solubility and low toxicity, making it a very common choice for pharmaceutical formulations.	[20]
Sulfobutylether- β -Cyclodextrin	SBE- β -CD (Captisol®)	Anionic derivative with very high water solubility and an excellent safety profile, often used in injectables.	[22]

Experimental Protocol: Preparing an Inclusion Complex

- Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP- β -CD) in the aqueous buffer to create a solution of known concentration (e.g., 10% w/v).
- Add the Compound: Add an excess of **1-(2-phenoxyphenyl)methanamine hydrochloride** to the cyclodextrin solution.

- **Kneading/Slurrying:** Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to allow the drug molecules to partition into the cyclodextrin cavities and reach equilibrium.[\[20\]](#)
- **Remove Undissolved Drug:** After equilibration, filter the solution through a 0.22 μm filter to remove any undissolved solid.
- **Quantify Solubility:** Analyze the clear filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound. This represents the enhanced solubility achieved through complexation.

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